2,6-Diazaspiro[3.4]octan-7-one oxalate is a chemical compound characterized by its unique spirocyclic structure, which incorporates two nitrogen atoms and a ketone functional group. This compound is part of a larger class of diazaspiro compounds known for their diverse biological activities, particularly in medicinal chemistry. The molecular formula for 2,6-diazaspiro[3.4]octan-7-one oxalate is typically represented as C_xH_yN_zO_w, where the exact values depend on the specific derivative being referenced.
2,6-Diazaspiro[3.4]octan-7-one oxalate can be synthesized through various chemical methods and has been studied extensively in the context of drug development and organic synthesis. Its derivatives have shown promise in applications ranging from analgesics to potential treatments for neurodegenerative diseases.
This compound falls under the category of heterocyclic organic compounds, specifically those containing nitrogen. It is classified as a spiro compound due to the presence of a spiro center where two rings are connected at a single atom.
The synthesis of 2,6-diazaspiro[3.4]octan-7-one oxalate can be achieved through several methods:
For example, one synthesis route may involve the reaction of benzylamine with a diketone under acidic conditions to facilitate the formation of the spirocyclic structure. The use of solvents such as acetonitrile or ethanol can influence the yield and purity of the final product.
The molecular structure of 2,6-diazaspiro[3.4]octan-7-one oxalate features a spiro framework with two nitrogen atoms integrated into the ring system. The presence of a ketone group at position 7 enhances its reactivity and biological activity.
Key structural data may include:
2,6-Diazaspiro[3.4]octan-7-one oxalate can undergo various chemical reactions:
The specific reaction conditions, such as temperature, pressure, and choice of catalysts, can significantly affect the reaction pathways and yields.
The mechanism of action for 2,6-diazaspiro[3.4]octan-7-one oxalate primarily involves its interaction with biological targets such as receptors in the central nervous system.
Research indicates that compounds with this scaffold may act as sigma-1 receptor antagonists, enhancing analgesic effects without increasing adverse side effects associated with opioid use.
Relevant data regarding these properties can be found in chemical databases and literature focused on synthetic methodologies and compound characterization.
2,6-Diazaspiro[3.4]octan-7-one oxalate has several scientific applications:
Spirocyclic compounds represent a strategically important class of three-dimensional structures characterized by a single atom connecting two perpendicular rings. This unique architecture confers conformational rigidity while maintaining vector diversity for pharmacophore placement—a critical advantage over planar aromatic systems [3]. The fraction of sp³-hybridized atoms (Fsp³) in spirocycles directly correlates with improved solubility, enhanced metabolic stability, and reduced risk of off-target effects (e.g., hERG channel inhibition) [3] [9]. These properties address key challenges in drug development, particularly for central nervous system (CNS) therapeutics where blood-brain barrier penetration requires optimal physicochemical profiles. The spiro[3.4]octane system specifically offers an ideal ring size balance, providing sufficient structural complexity for target selectivity without excessive molecular weight [6].
Table 1: Comparative Advantages of Spirocyclic vs. Planar Scaffolds
Property | Spirocyclic Scaffolds | Planar Scaffolds |
---|---|---|
Fraction sp³ (Fsp³) | High (0.4–0.6) | Low (0.0–0.25) |
3D Vector Diversity | Excellent | Limited |
Aqueous Solubility | Enhanced | Often Poor |
Metabolic Stability | Generally Improved | Variable |
hERG Inhibition Risk | Reduced | Elevated |
Synthetic Accessibility | Moderate to Challenging | Typically Straightforward |
Diazaspiro scaffolds have gained prominence as privileged structural motifs due to their ability to precisely position substituents in three-dimensional space while incorporating hydrogen bond acceptors/donors critical for target engagement. The 2,6-diazaspiro[3.4]octane core exemplifies this trend, featuring two nitrogen atoms at strategic positions (N2 and N6) enabling diverse functionalization and salt formation [7]. The ketone at C7 provides a synthetic handle for further derivatization while influencing electronic distribution [6] [7]. When combined with oxalic acid to form the oxalate salt (CAS# 1588440-97-4), the compound gains improved crystalline properties and solubility—critical factors for preclinical development [5] [8]. This specific scaffold has demonstrated compatibility with multiparameter optimization, enabling medicinal chemists to simultaneously address potency, selectivity, and pharmacokinetic challenges in programs targeting neurological disorders and pain management [1] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1